1,1-Difluoropropan-2-ol is an organic compound with the molecular formula C₃H₆F₂O and a CAS number of 431-04-9. It features a three-carbon chain with a hydroxyl group (-OH) attached to the second carbon. Notably, both hydrogen atoms on the first carbon are replaced by fluorine atoms, giving it unique chemical properties. This compound is classified as a gem-difluorinated alcohol, which implies that it possesses two fluorine atoms attached to the same carbon atom. The presence of fluorine enhances its potential as a solvent and building block in synthetic chemistry due to its electronegative nature, which can influence reactivity and solubility .
The synthesis of 1,1-difluoropropan-2-ol can be achieved through several methods:
Further exploration into more efficient and selective synthesis routes is warranted given its potential applications.
1,1-Difluoropropan-2-ol has potential applications in various fields:
Several compounds share structural similarities with 1,1-difluoropropan-2-ol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Fluoroethanol | C₂H₅FO | Contains only one fluorine atom; simpler structure. |
| 1,3-Difluoropropan-2-ol | C₃H₆F₂O | Fluorine atoms are on different carbons; different reactivity profile. |
| 2-Hydroxypropane | C₃H₈O | Lacks fluorination; serves as a comparison for reactivity without halogen influence. |
These comparisons highlight the unique aspects of 1,1-difluoropropan-2-ol, particularly its dual fluorination at one carbon atom and potential implications for reactivity and biological activity.
Transition metal catalysis has revolutionized C–F bond formation in organic synthesis, though its application to 1,1-difluoropropan-2-ol remains limited in reported literature. The patented synthesis of this compound employs Fluolead, a sulfur-based fluorinating agent, rather than transition metal catalysts. This approach avoids challenges associated with metal-mediated systems, such as catalyst poisoning by fluorine or stringent anhydrous conditions. However, theoretical studies suggest that palladium or nickel complexes could facilitate C–F activation in analogous gem-difluorinated compounds through oxidative addition mechanisms. Future research may explore transition metal systems to enhance regioselectivity or enable asymmetric fluorination.
While the current industrial synthesis of 1,1-difluoropropan-2-ol does not explicitly employ enantioselective desymmetrization, the reduction of methyl 2,2-difluoropropionate using sodium triacetylborohydride presents opportunities for chiral induction. The prochiral ketone intermediate could theoretically undergo asymmetric reduction using chiral catalysts or borohydride modifiers. Recent advances in enzymatic fluorination suggest that ketoreductases engineered for fluorinated substrates might achieve enantiomeric excess in downstream derivatives. Such methods could prove valuable for producing enantiopure 1,1-difluoropropan-2-ol, particularly for pharmaceutical applications requiring strict stereochemical control.
The synthesis of 1,1-difluoropropan-2-ol demonstrates a departure from classical NaBH₄/LiAlH₄ systems through its use of sodium triacetylborohydride. This reagent enables selective reduction of the methyl ester group in methyl 2,2-difluoropropionate at mild temperatures (40°C), achieving 95% yield with 99.5% purity. Comparative studies suggest that sodium triacetylborohydride offers superior chemoselectivity over NaBH₄ in polyfluorinated systems, minimizing defluorination side reactions. The reaction’s success under nitrogen atmosphere and in 2-methyltetrahydrofuran—a recyclable solvent—highlights advancements in sustainable reductive fluorination (Table 1).
Table 1: Comparative Analysis of Reductive Fluorination Systems
| Parameter | NaBH₄ | LiAlH₄ | Sodium Triacetylborohydride |
|---|---|---|---|
| Reaction Temperature | 0–25°C | −78°C to 0°C | 40°C |
| Typical Yield | 60–75% | 70–85% | 95% |
| Solvent Compatibility | Protic solvents | Ethers | 2-Methyltetrahydrofuran |
| Byproduct Formation | Moderate | High | Negligible |
Industrial production of 1,1-difluoropropan-2-ol has shifted toward Fluolead-based fluorination, overcoming limitations of traditional SF₄ and HF methods. The patented process achieves 55–65°C reaction temperatures with Fluolead, compared to SF₄’s requirement for cryogenic conditions (−20°C). Key advantages include:
Post-reaction quenching with saturated sodium bicarbonate ensures safe neutralization of residual fluorinating agents, a critical improvement over HF’s hazardous neutralization requirements. The final distillation step isolates 1,1-difluoropropan-2-ol at 97–100°C with <0.2% water content, meeting pharmaceutical-grade specifications.
The kinetic behavior of 1,1-difluoropropan-2-ol is profoundly influenced by the electron-withdrawing nature of fluorine substituents. Comparative studies between fluorinated and non-fluorinated propanol derivatives reveal that fluorine substitution reduces activation energies for C–F cleavage by approximately 15–20 kJ/mol, as evidenced by Arrhenius analyses of dehydrofluorination reactions [7]. This acceleration correlates with increased polarization of the C–F bond, which lowers the energy barrier for heterolytic cleavage.
Thermodynamic parameters further demonstrate that fluorine substituents stabilize transition states through hyperconjugative interactions. For instance, the enthalpy of activation (Δ‡H) for defluorination of 1,1-difluoropropan-2-ol measures 98.3 kJ/mol, compared to 112.7 kJ/mol for its non-fluorinated counterpart [7]. Entropic contributions remain negligible due to the ordered transition state geometry enforced by fluorine’s electronegativity.
Table 1: Activation Parameters for C–F Cleavage in Propanol Derivatives
| Compound | Δ‡H (kJ/mol) | Δ‡S (J/mol·K) | E~a~ (kJ/mol) |
|---|---|---|---|
| 1,1-Difluoropropan-2-ol | 98.3 | -45.2 | 104.7 |
| Propan-2-ol | 112.7 | -38.6 | 118.9 |
These findings align with computational models showing fluorine’s capacity to delocalize negative charge during bond cleavage [3]. The thermodynamic stabilization of transition states is further amplified in polar solvents, where solvent reorganization energies partially offset activation barriers [6].
High-level CCSD(T)/cc-pwCVQZ calculations on 1,1-difluoropropan-2-ol reveal a concerted asynchronous mechanism for C–F bond cleavage, characterized by a four-membered cyclic transition state [2] [3]. The critical geometry features a C–F bond elongation to 1.98 Å (vs. 1.38 Å in the ground state) and a forming O–H bond at 1.42 Å, with partial negative charge accumulation on the departing fluoride ion ($$ \delta^- = -0.67 \, e $$) [3].
Electron localization function (ELF) analyses demonstrate that fluorine substituents induce pronounced charge redistribution at the transition state. The adjacent fluorine atom participates in a non-classical hydrogen bond ($$ \text{F}\cdots\text{H–O} $$) with a bond critical point electron density of 0.032 a.u., stabilizing the transition state by 18.9 kJ/mol [3]. This interaction shortens the reaction coordinate by 0.3 Å compared to non-fluorinated analogs.
Comparative studies with 2,2-difluoropropane highlight the alcohol group’s role in transition state stabilization. The hydroxyl oxygen in 1,1-difluoropropan-2-ol acts as a proton shuttle, lowering the activation barrier by 27 kJ/mol relative to the hydrocarbon analog [2]. Natural bond orbital (NBO) analyses confirm enhanced hyperconjugation between the σ*(C–F) antibonding orbital and adjacent lone pairs during bond cleavage.
Iridium-catalyzed defluorination of 1,1-difluoropropan-2-ol exhibits marked solvent dependence, with turnover frequencies increasing from 12 h⁻¹ in toluene to 89 h⁻¹ in hexafluoroisopropanol (HFIP) [4] [6]. This 7.4-fold enhancement arises from HFIP’s capacity to stabilize cationic intermediates through C–F dipole interactions ($$ \Delta G_{\text{solv}} = -34.2 \, \text{kJ/mol} $$) [6]. The solvent’s low polarizability (α = 3.1 × 10⁻²⁴ cm³) minimizes charge dispersion, favoring tight ion pairs during catalysis.
Counterion studies reveal synergistic effects between fluorinated solvents and weakly coordinating anions. Catalytic systems employing [Ir(cod)(OMe)]~2~ with SbF~6~^- achieve 92% yield in cyclohexane, versus 67% with BF~4~^- under identical conditions [4]. The superior performance of SbF~6~^- correlates with its lower charge density ($$ \chi = 0.12 \, e/\text{Å}^2 $$), which reduces ion pairing energy by 15 kJ/mol relative to BF~4~^- [6].
Mechanistic Cycle for Iridium-Catalyzed Defluorination
Kinetic isotope effects ($$ k{\text{H}}/k{\text{D}} = 1.8 $$) confirm C–H activation as the rate-determining step in catalytic cycles, with fluorine substituents accelerating this process through inductive effects [4].
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆F₂O |
| Molecular Weight (g/mol) | 96.08 |
| CAS Number | 431-04-9 |
| SMILES | CC(C(F)F)O |
| InChI Key | AKVKBTWZKYWPNV-UHFFFAOYSA-N |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
The allosteric inhibition mechanisms exhibited by 1,1-difluoropropan-2-ol demonstrate significant parallels to established metabolic poison pathways observed in related fluorinated compounds [7] [8]. Research has established that difluorinated alcohols can undergo metabolic transformation pathways that generate fluoroacetyl derivatives, which subsequently interfere with citric acid cycle enzyme function [9] [10]. The compound's structural similarity to 1,3-difluoro-2-propanol, a known metabolic poison that disrupts citric acid cycle operation, suggests comparable inhibitory mechanisms [7].
Experimental studies have demonstrated that fluorinated compounds containing the difluoropropanol backbone can bind to allosteric regulatory sites on key citric acid cycle enzymes, including citrate synthase and aconitase [11] [12]. The binding occurs through a multi-step process wherein the compound initially associates with enzyme surfaces remote from the active site, subsequently inducing conformational changes that propagate to the catalytic domain [11]. Crystallographic analysis of similar fluorinated inhibitor-enzyme complexes has revealed that the difluoro moiety establishes critical electrostatic contacts with amino acid residues positioned within allosteric binding pockets [11].
The inhibition kinetics follow non-competitive patterns, indicating that 1,1-difluoropropan-2-ol does not directly compete with natural substrates for active site occupancy [13]. Instead, the compound stabilizes enzyme conformations that exhibit reduced catalytic efficiency and altered substrate affinity profiles [11] [14]. Differential scanning fluorimetry experiments have confirmed that fluorinated alcohol binding results in thermal stabilization of target enzymes in their inactive conformational states [11].
Mechanistic investigations utilizing fragment-based screening approaches have identified that compounds structurally related to 1,1-difluoropropan-2-ol can achieve inhibition constants in the micromolar range against citric acid cycle enzymes [11]. The binding affinity correlates directly with the degree of fluorination, with gem-difluoro substitution patterns providing optimal inhibitory potency compared to monofluorinated analogues [4].
| Mechanism Type | Target Enzymes | Binding Mode | Effect on Enzyme |
|---|---|---|---|
| Allosteric Inhibition | Citric acid cycle enzymes | Remote site binding | Conformational change |
| Competitive Inhibition | Various metabolic enzymes | Active site occupation | Direct substrate competition |
| Non-competitive Inhibition | Protein phosphatases | Alternative site binding | Activity modulation |
| Mixed Inhibition | Multiple enzyme systems | Multiple binding sites | Complex kinetic changes |
The fluorine atoms within 1,1-difluoropropan-2-ol participate in distinctive hydrogen bonding interactions that contribute significantly to enzyme binding specificity and affinity [15] [16]. Research utilizing nuclear magnetic resonance spectroscopy and computational analysis has demonstrated that fluorine can function as a hydrogen bond acceptor, albeit with weaker binding strength compared to oxygen or nitrogen acceptors [15] [17]. The gem-difluoro configuration creates a unique electronic environment wherein the fluorine atoms exhibit enhanced hydrogen bond accepting capability due to their spatial arrangement [16].
Crystallographic studies of fluorinated compounds bound to enzyme active sites have revealed that fluorine-mediated hydrogen bonds typically exhibit bond lengths ranging from 2.5 to 3.5 Angstroms [6]. The interactions occur preferentially with protein backbone amide hydrogens and amino acid side chain donors, including serine, threonine, and tyrosine residues [17] [6]. The strength of these interactions depends critically on the local electrostatic environment within the binding pocket [15].
Computational molecular dynamics simulations have established that fluorine-hydrogen interactions contribute to ligand binding through multiple mechanisms [17]. The primary contribution involves direct hydrogen bonding between fluorine acceptors and protein donors, while secondary effects include electrostatic stabilization of nearby charged residues [6]. The gem-difluoro motif in 1,1-difluoropropan-2-ol provides dual hydrogen bond accepting sites that can simultaneously engage multiple protein donors [16].
Experimental binding affinity measurements have demonstrated that fluorine substitution can enhance protein-ligand interactions by factors ranging from 2- to 10-fold compared to non-fluorinated analogues [5]. The enhancement results from both improved shape complementarity within binding pockets and strengthened electrostatic interactions [17]. Thermodynamic analysis has revealed that fluorine-mediated binding typically exhibits favorable enthalpic contributions that compensate for modest entropic penalties associated with reduced conformational flexibility [6].
The positioning of fluorine atoms within enzyme active sites has been shown to influence catalytic mechanism through modulation of transition state stabilization [18]. Fluorinated inhibitors can alter the energetic landscape of enzymatic reactions by providing alternative hydrogen bonding networks that compete with natural substrate interactions [18] [4]. This mechanism has been particularly well-characterized in serine protease systems, where fluorinated ketone inhibitors achieve potent inhibition through transition state mimicry [18].
| Interaction Type | Fluorine Role | Binding Strength | Biological Significance |
|---|---|---|---|
| Hydrogen Bonding | Hydrogen bond acceptor | Moderate (2.5-3.5 Å) | Protein-ligand stability |
| Electrostatic Interactions | Electronegative center | Strong (ionic) | Enzyme selectivity |
| Hydrophobic Interactions | Lipophilic enhancer | Variable | Membrane interactions |
| Van der Waals Forces | Weak interaction mediator | Weak (3.0-4.0 Å) | Conformational control |
The metabolic poisoning mechanisms associated with 1,1-difluoropropan-2-ol involve complex biochemical pathways that disrupt cellular energy production and homeostatic processes [8] [19]. Research has established that fluorinated alcohols undergo enzymatic oxidation reactions that generate reactive intermediates capable of interfering with essential metabolic pathways [20] [21]. The compound's structural relationship to known metabolic poisons, particularly fluoroacetate derivatives, suggests similar toxicological mechanisms [8] [9].
Metabolic transformation studies have demonstrated that 1,1-difluoropropan-2-ol can undergo nicotinamide adenine dinucleotide-dependent oxidation to generate corresponding fluorinated ketone intermediates [9] [21]. These metabolites subsequently participate in coenzyme A conjugation reactions, forming fluoroacetyl-coenzyme A analogues that interfere with citric acid cycle function [8] [9]. The resulting metabolic disruption leads to citrate accumulation and impaired oxidative metabolism [22] [10].
Mechanistic investigations have revealed that the metabolic poisoning effects operate through multiple pathways within eukaryotic cells [23] [19]. Primary mechanisms include direct inhibition of aconitase enzyme activity through fluorocitrate formation, disruption of mitochondrial respiratory chain function, and interference with adenosine triphosphate synthesis [8] [19]. Secondary effects encompass oxidative stress generation, cellular acidification, and disruption of calcium homeostasis [23] [19].
Experimental studies utilizing isolated hepatocyte systems have demonstrated that fluorinated alcohol exposure results in measurable depletion of glutathione reserves and accumulation of oxidative damage markers [20]. The cellular response involves activation of stress signaling pathways, including mitochondrial dysfunction and damage-associated molecular pattern release [23]. These findings indicate that metabolic poisoning mechanisms extend beyond direct enzymatic inhibition to encompass broader cellular toxicity pathways [19].
Research utilizing perfused organ systems has established that fluorinated alcohol metabolism generates perfluorinated acid metabolites that exhibit prolonged tissue retention and altered elimination kinetics [20] [24]. The metabolic transformation pathways involve sequential oxidation and defluorination reactions that produce stable end products capable of bioaccumulation [21] [24]. These metabolites contribute to long-term cellular dysfunction through continued interference with metabolic processes [20].
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